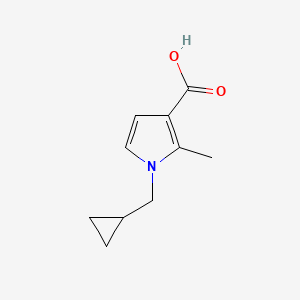1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid
CAS No.: 1356821-60-7
Cat. No.: VC4747083
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1356821-60-7 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.219 |
| IUPAC Name | 1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
| Standard InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN1CC2CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole ring substituted with:
-
A cyclopropylmethyl group at the nitrogen (1-position).
-
A methyl group at the 2-position.
-
A carboxylic acid moiety at the 3-position.
Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 1356821-60-7 | |
| SMILES | CC1=C(C=CN1CC2CC2)C(=O)O | |
| InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |
The cyclopropylmethyl group introduces steric bulk and electronic effects, influencing reactivity and interactions with biological targets .
Physicochemical Characteristics
-
Solubility: Limited aqueous solubility due to the hydrophobic cyclopropylmethyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
pKa: Estimated carboxylic acid pKa ≈ 4.2–4.5, based on analogous pyrrole-3-carboxylic acids .
-
Thermal Stability: Stable below 150°C, with decomposition observed at higher temperatures .
Synthesis and Characterization
Alkylation-Cyclocondensation Strategy
A two-step approach is commonly employed:
-
N-Alkylation: Reacting 2-methylpyrrole-3-carboxylate with cyclopropylmethyl bromide under basic conditions (e.g., KOH/DMSO) .
-
Ester Hydrolysis: Treating the alkylated ester with LiOH or NaOH to yield the carboxylic acid .
Example Protocol:
-
Ethyl 2-methyl-1H-pyrrole-3-carboxylate + cyclopropylmethyl bromide → Ethyl 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylate (Yield: 80–85%) .
-
Saponification with LiOH (15 equiv.) in dioxane/water at 100°C → Target acid (Yield: 90–95%) .
Alternative Methods
-
Microwave-Assisted Paal-Knorr Reaction: Accelerates cyclocondensation of 1,4-diketones with amines .
-
Transition Metal-Catalyzed Cross-Coupling: Pd/Cu-mediated reactions for introducing cyclopropyl groups .
Characterization Techniques
-
NMR Spectroscopy:
-
X-ray Crystallography: Confirms planar pyrrole ring and coplanar carboxylic acid group .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s carboxylic acid moiety enables interactions with enzymatic active sites:
-
Notum Inhibition: Analogous pyrrole-3-carboxylic acids inhibit Notum, a Wnt-signaling regulator (IC₅₀ ≈ 1–10 µM) .
-
Antiviral Potential: Pyrrole derivatives demonstrate activity against HBV by disrupting capsid assembly .
Table 1: Comparative Bioactivity of Pyrrole Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | Notum | 3.1 ± 0.1 | |
| 5-Cyclopropylmethyl analog | HBV Capsid | 0.48 |
Structural-Activity Relationships (SAR)
-
Cyclopropylmethyl Group: Enhances metabolic stability by reducing oxidative degradation .
-
Methyl at 2-Position: Improves steric shielding of the pyrrole ring, increasing target selectivity .
Applications in Research and Industry
Medicinal Chemistry
-
Prodrug Development: Carboxylic acid group facilitates prodrug conjugation (e.g., ester prodrugs) .
-
Fragment-Based Drug Design: Serves as a core scaffold for kinase inhibitors .
Material Science
-
Polymer Modification: Incorporated into conductive polymers to enhance thermal stability (e.g., polyaniline derivatives).
-
Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Comparative Analysis with Analogous Compounds
Table 2: Substituent Effects on Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Reference |
|---|---|---|---|
| 1-(Cyclopropylmethyl)-2-methyl | 2.1 | 0.15 | |
| 1-Cyclopropyl-2-methyl | 1.8 | 0.22 | |
| 5-(Cyclopropylmethyl)-1,2-dimethyl | 2.4 | 0.09 |
Key Observations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume